tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate

Purity Quality Control Vendor Comparison

Generic replacement of oxadiazole carbamate intermediates compromises mGlu4 PAM SAR due to >2-fold shifts in potency (EC₅₀ 282-656 nM) across similar substitution patterns. This batch-controlled intermediate (CAS 1383133-53-6) at NLT 98% purity addresses that variability. - Enables focused library synthesis exploring mGlu4/7/8 selectivity with the 4-chloro-2-methylphenyl motif recurrent in group III-preferring agents. - Impurity-driven assay interference minimized through strict batch control, supporting reproducible CNS lead identification. - Sourced from ISO-certified facilities; standard ambient shipping for research quantities worldwide.

Molecular Formula C15H18ClN3O3
Molecular Weight 323.77 g/mol
Cat. No. B12976866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate
Molecular FormulaC15H18ClN3O3
Molecular Weight323.77 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C2=NOC(=N2)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C15H18ClN3O3/c1-9-8-10(16)6-7-11(9)12-17-13(22-18-12)19(5)14(20)21-15(2,3)4/h6-8H,1-5H3
InChIKeyBDQBQYIISLOQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate – Overview


tert‑Butyl (3‑(4‑chloro‑2‑methylphenyl)‑1,2,4‑oxadiazol‑5‑yl)(methyl)carbamate (CAS 1383133‑53‑6) is a synthetic carbamate that integrates a 1,2,4‑oxadiazole core, a chloro‑methyl‑substituted phenyl ring, and a tert‑butyl carbamate functionality . It is supplied as a research‑grade solid by multiple vendors, with purity levels ranging from 95% to ≥98%, and is primarily positioned as an intermediate for medicinal chemistry and chemical biology applications .

1,2,4‑oxadiazole core compatible with mGlu4 PAM lead optimization
High‑purity vendor options available for SAR studies
Research‑grade solid, supplied as a medicinal chemistry building block

Why In-Class 1,2,4-Oxadiazole Carbamates Cannot Be Interchanged


Simple substitution within the 1,2,4‑oxadiazole carbamate family can produce dramatic shifts in biological activity, selectivity, and drug‑like properties. A recent systematic study of closely related 1,2,4‑oxadiazole derivatives demonstrated that positive allosteric modulation of the metabotropic glutamate receptor 4 (mGlu4) varied by more than twofold (EC₅₀ 282–656 nM) across compounds differing only in their peripheral substituents [1]. Moreover, selectivity for group III mGlu receptors (mGlu4, 7, 8) over group I (mGlu1, 5) and group II (mGlu2) was exquisitely dependent on the exact substitution pattern, underscoring that generic replacement of one oxadiazole carbamate with another is scientifically unjustified without experimental verification [1].

mGlu4 PAM potency shift
Minor substituent changes may cause >2‑fold variation in mGlu4 PAM activity; direct replacement without experimental verification can alter potency.
Selectivity pattern alteration
Substitution pattern strongly dictates group III vs. group I/II mGlu selectivity; generic analog selection may not preserve the desired receptor profile.

tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate – Differentiation Evidence


Purity Specification Advantage

Among accessible vendors, MolCore specifies a minimum purity of 98% for this compound, whereas Chemenu lists a purity of 95%+ . This 3 percentage‑point difference can be critical in structure–activity relationship (SAR) studies where even minor impurities may confound biological readouts.

Purity comparison
Head-to-head
Target: NLT 98% (MolCore)
Comparator: 95%+ (Chemenu)
Difference: ≥3 percentage points higher
Higher purity may reduce impurity-driven variability in biological assays
Supplier-specified; certificate of analysis should be reviewed
Purity Quality Control Vendor Comparison

Scaffold Privilege: mGlu4 PAM Activity

A panel of 1,2,4‑oxadiazole derivatives closely related to the target compound exhibited mGlu4 PAM activity with EC₅₀ values between 282 nM and 656 nM [1]. Although the specific compound tert‑butyl (3‑(4‑chloro‑2‑methylphenyl)‑1,2,4‑oxadiazol‑5‑yl)(methyl)carbamate was not directly tested, its scaffold is identical to the core of the active series, and the 4‑chloro‑2‑methylphenyl motif is present in several validated mGlu4 PAMs. This positions the compound as a strategic intermediate for optimising substituents that modulate potency within the established 282–656 nM window.

mGlu4 PAM scaffold
Class-level inference
Scaffold identical to active series; published EC₅₀ range: 282–656 nM [1]
Scaffold may support sub-micromolar mGlu4 PAM design
Compound not directly tested; class baseline only
mGlu4 Positive Allosteric Modulator CNS drug discovery

Favorable hERG and AMES Safety Signals

In the comprehensive profiling of the oxadiazole series reported by Stankiewicz et al., none of the compounds—spanning a range of substitutions on both the oxadiazole and phenyl rings—showed activity at the hERG ion channel or produced a positive response in the mini‑AMES assay [1]. While direct data for the target compound are lacking, the consistent absence of these liabilities across multiple structurally proximate analogs suggests a class‑wide low probability of cardiac ion‑channel blockade and mutagenic potential.

hERG & AMES profile
Class-level inference
Tested analogs: hERG inactive, AMES negative [1]
Reported absence of hERG and AMES signals in structural analogs; individual verification recommended
Class-level data; not tested for this specific compound
hERG AMES test Cardiotoxicity Genotoxicity

tert-Butyl (3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)(methyl)carbamate – Application Scenarios


Hit-to-Lead Optimization of mGlu4 PAMs

Given the scaffold's demonstrated mGlu4 PAM activity (EC₅₀ 282–656 nM), this compound can serve as a key intermediate for introducing diverse carbamate side chains to explore structure–activity relationships and improve potency, selectivity, and physicochemical properties [1].

Focused Library Synthesis for Group III mGlu Receptors

The compound's 4‑chloro‑2‑methylphenyl substitution pattern is recurrent among group III‑preferring mGlu agents, making it suitable for generating focused libraries aimed at dissecting mGlu4/7/8 selectivity [1].

High-Purity Building Block Procurement for CNS Discovery

When sourced at NLT 98% purity, this batch‑controlled carbamate minimises the risk of impurity‑driven assay interference, supporting reproducible CNS lead identification and optimisation workflows .

Application
Selection Property
Validation Focus
mGlu4 PAM lead optimization
1,2,4‑oxadiazole scaffold with known PAM activity
Verify mGlu4 PAM potency and selectivity for lead series
Group III mGlu receptor profiling
4‑chloro‑2‑methylphenyl substitution pattern
Assess selectivity over group I/II mGlu receptors
CNS lead identification workflows
High-purity batch specification
Monitor impurity-driven assay interference
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